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6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine

Cat. No.: B3091109
CAS No.: 1216285-07-2
M. Wt: 225.08
InChI Key: NMERPDYDFXTSQG-UHFFFAOYSA-N
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Description

Overview of Imidazo[1,2-a]pyridine (B132010) Heterocycles in Contemporary Chemical Research

Imidazo[1,2-a]pyridine is a fused aromatic heterocyclic organic compound, characterized by a pyridine (B92270) ring fused to an imidazole (B134444) ring. bio-conferences.org This scaffold is considered a "privileged structure" in medicinal chemistry due to its wide range of biological activities. nih.gov Derivatives of imidazo[1,2-a]pyridine are being extensively developed and have shown potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govresearchgate.net The versatility of this scaffold has led to the development of several marketed drugs, including zolpidem, alpidem, and zolimidine. nih.gov The synthesis and modification of imidazo[1,2-a]pyridine derivatives are a major focus in organic and medicinal chemistry, aiming to create new therapeutic agents and chemical libraries for biological screening. nih.govresearchgate.net

Significance of Fused Bicyclic Nitrogen-Containing Heterocycles in Medicinal Chemistry and Related Fields

Fused bicyclic nitrogen-containing heterocycles are cornerstone structures in medicinal chemistry. rsc.orgnih.gov Approximately 60% of unique small-molecule drugs approved by the FDA contain a nitrogen-based heterocycle, highlighting their structural importance in drug design. rsc.orgnih.gov These compounds are prevalent in nature, forming the core of many alkaloids, vitamins, and antibiotics. nih.govnih.gov Their significance stems from their ability to form hydrogen bonds and engage in various interactions with biological macromolecules, which can influence their therapeutic properties. nih.gov The structural diversity and inherent physicochemical properties of these heterocycles make them vital in the discovery of new drugs for a wide array of diseases. nih.gov

Rationale for Investigating Halogenated Imidazo[1,2-a]pyridine Derivatives

The introduction of halogen atoms, such as bromine, into the imidazo[1,2-a]pyridine scaffold can significantly alter the compound's physicochemical and biological properties. mdpi.com Halogenation is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. For instance, creating carbon-chlorine or carbon-bromine bonds on the imidazo[1,2-a]pyridine core can provide a handle for further chemical modifications, such as Suzuki-Miyaura reactions, allowing for the synthesis of more complex derivatives. rsc.org This strategic modification can lead to the development of compounds with improved therapeutic potential.

Specific Research Focus: 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine

This compound is a specific derivative of the imidazo[1,2-a]pyridine scaffold that has garnered interest in chemical research. Its structure incorporates a bromine atom at the 6-position and methyl groups at the 2- and 7-positions. This particular arrangement of substituents influences its chemical reactivity and potential applications. Research on related compounds, such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives, has been conducted to evaluate their potential against pathogens like Klebsiella pneumoniae. mdpi.com The presence of the bromo- and dimethyl- groups provides a unique electronic and steric profile, making it a valuable intermediate for the synthesis of novel compounds.

Chemical Compound Information

Below is a table listing the chemical compounds mentioned in this article.

Compound Name
This compound
Imidazo[1,2-a]pyridine
Zolpidem
Alpidem
Zolimidine
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide
Chloroacetone (B47974)
2-amino-5-bromopyridine (B118841)

Chemical Properties of this compound

The following interactive table summarizes key chemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₉BrN₂ sigmaaldrich.com
Molecular Weight 225.09 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
InChI Key NMERPDYDFXTSQG-UHFFFAOYSA-N sigmaaldrich.com
MDL Number MFCD14546669 sigmaaldrich.com
PubChem Substance ID 329819743 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrN2 B3091109 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine CAS No. 1216285-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2,7-dimethylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-9-11-7(2)4-12(9)5-8(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMERPDYDFXTSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 6 Bromo 2,7 Dimethylimidazo 1,2 a Pyridine and Its Structural Analogs

Catalytic and Metal-Free Synthetic Approaches for Imidazo[1,2-a]pyridine (B132010) Core Structures

The construction of the imidazo[1,2-a]pyridine core is a central theme in heterocyclic chemistry, with a multitude of methods developed over the years. These strategies can be broadly categorized into metal-catalyzed and metal-free approaches, each offering distinct advantages in terms of efficiency, substrate scope, and environmental impact. researchgate.netcbijournal.com Transition-metal catalysis, particularly with copper (Cu) and palladium (Pd), has enabled a wide range of coupling and cyclization reactions. researchgate.net Copper-catalyzed methods are particularly prevalent, facilitating aerobic oxidative couplings and annulation reactions from readily available starting materials. researchgate.netorganic-chemistry.org Concurrently, metal-free synthesis has gained significant traction, driven by the need for more sustainable and cost-effective processes. acs.org These methods often utilize common reagents or green solvents like water to promote cyclization. organic-chemistry.org

The most classical and widely employed method for synthesizing the imidazo[1,2-a]pyridine skeleton is the condensation reaction between a 2-aminopyridine (B139424) derivative and a suitable carbonyl-containing compound, typically an α-haloketone. This reaction, often referred to as the Tschitschibabin reaction, involves the initial N-alkylation of the pyridine (B92270) ring nitrogen by the α-haloketone, followed by an intramolecular condensation and dehydration to form the fused imidazole (B134444) ring. organic-chemistry.org

The versatility of this approach has been expanded to include a wide array of reaction partners for 2-aminopyridines:

Ketones and Aldehydes: Direct condensation with ketones and aldehydes, often promoted by an iodine catalyst or other coupling agents, can yield various substituted imidazo[1,2-a]pyridines. organic-chemistry.org Copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is also an effective method. organic-chemistry.org

Nitroolefins: In a copper-catalyzed one-pot procedure, 2-aminopyridines react with nitroolefins using air as a green oxidant to construct the bicyclic core. organic-chemistry.org

Alkynes: Terminal alkynes can be used in three-component reactions with 2-aminopyridines and aldehydes, catalyzed by copper(I) iodide, to generate highly substituted products. organic-chemistry.org

These condensation strategies are valued for their reliability and the diverse range of substituents that can be introduced onto the final heterocyclic structure.

Palladium-catalyzed aminocarbonylation reactions represent a powerful tool for introducing carboxamide functionalities into heterocyclic systems. This methodology has been successfully applied to the synthesis of 6- or 8-carboxamido derivatives of imidazo[1,2-a]pyridines from the corresponding iodo-substituted precursors.

A key advantage of this approach is the use of a recyclable heterogeneous palladium catalyst. In one study, palladium was immobilized on a supported ionic liquid phase, which allowed for the efficient conversion of 6-iodoimidazo[1,2-a]pyridines to the desired amides with low metal leaching. The reaction involves the coupling of the iodo-substituted heterocycle with carbon monoxide and an amine nucleophile. A notable feature is the potential for competing mono- and double-carbonylation, which can be controlled by adjusting reaction conditions to selectively yield either amides or α-ketoamides.

ReactantAmine NucleophileProductSelectivity (Amide:α-ketoamide)Yield (%)
6-Iodoimidazo[1,2-a]pyridinePyrrolidineImidazo[1,2-a]pyridin-6-yl(pyrrolidin-1-yl)methanone>99:182
6-Iodoimidazo[1,2-a]pyridinePiperidineImidazo[1,2-a]pyridin-6-yl(piperidin-1-yl)methanone>99:179
6-Iodoimidazo[1,2-a]pyridineAnilineN-Phenylimidazo[1,2-a]pyridine-6-carboxamide>99:171
6-Iodoimidazo[1,2-a]pyridinePyrrolidine1-(Imidazo[1,2-a]pyridin-6-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione1:>9984

This table presents examples of heterogeneous catalytic aminocarbonylation, showing the versatility in producing both amides and α-ketoamides from 6-iodoimidazo[1,2-a]pyridine.

In recent years, visible light-induced photoredox catalysis has emerged as a powerful and sustainable strategy for the direct functionalization of C-H bonds, including those on the imidazo[1,2-a]pyridine core. These methods avoid the need for pre-functionalized substrates (e.g., halogenated derivatives), offering a more atom-economical route to complex molecules.

This approach has been successfully used for various transformations on the imidazo[1,2-a]pyridine skeleton, primarily at the C3 position, which is the most electron-rich and reactive site. However, methods for C5 functionalization have also been developed. Key transformations include:

Alkylation: C5-alkylation has been achieved using alkyl N-hydroxyphthalimides as radical precursors with eosin (B541160) Y as the photocatalyst at room temperature.

Perfluoroalkylation: The formation of electron donor-acceptor (EDA) complexes between imidazo[1,2-a]pyridines and perfluoroalkyl iodides enables C3-perfluoroalkylation upon irradiation with visible light, without the need for an external photocatalyst.

Sulfenylation: Direct C3-sulfenylation can be accomplished using sulfinic acids as the sulfenyl source, with Eosin B as a photosensitizer and an oxidant like tert-butyl hydroperoxide (TBHP).

These methodologies are valued for their mild reaction conditions, high functional group tolerance, and alignment with the principles of green chemistry.

Multi-Step Synthesis Pathways for 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine Derivatives

The synthesis of a specifically substituted compound like this compound typically relies on a multi-step pathway starting from a carefully chosen, pre-functionalized precursor. This approach ensures precise control over the final substitution pattern.

The most direct and logical synthetic route to this compound is through the cyclocondensation of 5-bromo-4-methylpyridin-2-amine with a three-carbon building block. synquestlabs.com This strategy is an application of the classical condensation reactions discussed previously (Section 2.1.1).

The synthesis proceeds as follows:

Starting Material: The key precursor is 5-bromo-4-methylpyridin-2-amine. The bromine atom at the 5-position of the pyridine ring will become the bromine at the 6-position of the final product, and the methyl group at the 4-position will become the methyl group at the 7-position.

Reaction Partner: This precursor is reacted with an acetone (B3395972) equivalent that can facilitate cyclization, such as chloroacetone (B47974) or bromoacetone. The ketone carbon and the adjacent methyl group of chloroacetone will form the C2-methyl and C3 positions of the imidazo[1,2-a]pyridine ring.

Cyclization: The reaction is typically carried out by heating the two components in a suitable solvent, such as ethanol (B145695) or isopropanol, often in the presence of a base like sodium bicarbonate to neutralize the hydrogen halide formed during the reaction. google.com

This well-precedented pathway provides a reliable method for accessing the target compound with the desired substitution pattern fixed from the start.

2-Aminopyridine PrecursorCarbonyl PartnerProductReference Reaction Conditions
5-Bromo-4-methylpyridin-2-amineChloroacetoneThis compoundHeat in solvent (e.g., ethanol) with base (e.g., NaHCO₃)
2-Amino-5-bromopyridine (B118841)Chloroacetaldehyde (B151913)6-Bromoimidazo[1,2-a]pyridine (B40293)25-50 °C, 2-24h in solvent with base google.com
2-AminopyridineEthyl bromopyruvateEthyl imidazo[1,2-a]pyridine-2-carboxylateReflux in ethanol acs.org

This table illustrates the synthetic strategy for the target compound based on analogous, well-documented condensation reactions.

Imidazo[1,2-a]pyridine derivatives bearing carboxylate or carboxylic acid groups are valuable intermediates that allow for further functionalization, such as amide coupling. These groups are typically installed at the C2 or C3 position during the initial cyclization. For instance, the synthesis of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, a close analog of the target compound, is achieved by reacting 5-bromo-4-methylpyridin-2-amine with ethyl bromopyruvate. acs.orgscbt.com

The resulting ester can then be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. For example, 3-(2-Carboxy-2-fluoro-2-phosphonoethyl)imidazo[1,2-a]pyridine-6-carboxylic acid has been synthesized as part of a study on enzyme inhibitors, demonstrating the utility of the carboxylic acid handle at the C6 position. frontiersin.org These carboxylic acid derivatives serve as key building blocks for elaborating the core structure into more complex molecules. nih.gov

Formation of Carboxamide Derivatives

The introduction of a carboxamide moiety is a crucial step in the synthesis of many biologically active molecules. For the 2,7-dimethylimidazo[1,2-a]pyridine (B1295337) framework, the C3-carboxamide derivatives are of particular note.

A well-established multi-step synthetic route has been developed to obtain a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides. researchgate.net The process begins with the reaction of a monobromo-substituted 2-amino-γ-picoline with ethyl 2-chloroacetoacetate to form the corresponding ethyl imidazo[1,2-a]pyridine-3-carboxylate. researchgate.net This ester is then subjected to hydrolysis, typically using lithium hydroxide, to yield the key intermediate, this compound-3-carboxylic acid. researchgate.net

The final step involves the coupling of this carboxylic acid with a variety of substituted amines. researchgate.net This amide bond formation is efficiently achieved using standard coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). researchgate.net This methodology allows for the synthesis of a diverse library of carboxamide derivatives by varying the amine component. researchgate.net

Table 1: Synthesis of this compound-3-carboxamide Derivatives researchgate.net

EntryAmine ReactantFinal ProductYield (%)
5hAniline6-Bromo-2,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide54

An alternative advanced strategy for introducing the carboxamide group into the imidazo[1,2-a]pyridine core is through palladium-catalyzed aminocarbonylation. nih.gov This method has been successfully applied to 6-iodoimidazo[1,2-a]pyridine, a close structural analog. nih.gov The reaction involves treating the halo-substituted imidazo[1,2-a]pyridine with an amine and carbon monoxide in the presence of a palladium catalyst. nih.gov A recyclable heterogeneous catalyst, where palladium is immobilized on a supported ionic liquid phase, has been shown to be effective for this transformation, offering a more sustainable approach to synthesizing these valuable derivatives. nih.gov

Innovative Functionalization and Derivatization at Specific Positions

Direct functionalization of the pre-formed imidazo[1,2-a]pyridine core is a powerful and efficient strategy for creating derivatives, often with high atom and step economy. nih.govrsc.org Recent advancements, particularly in radical reactions and photocatalysis, have opened new avenues for introducing a wide range of functional groups at specific positions on the heterocyclic ring. nih.govrsc.orgnih.gov

The electronic nature of the imidazo[1,2-a]pyridine ring system dictates the regioselectivity of functionalization reactions. The C3 position is the most electron-rich and nucleophilic site, making it the primary target for many transformations, including trifluoromethylation, perfluoroalkylation, and difluoroalkylation. nih.gov

Visible light-induced photoredox catalysis has emerged as a key technology for these regioselective C-H functionalization reactions. nih.govnih.gov For example, the C3 position of imidazo[1,2-a]pyridines can be trifluoromethylated using sodium triflinate or perfluoroalkylated with perfluoroalkyl iodides under visible light irradiation with a suitable photocatalyst. nih.gov These methods often proceed under mild conditions and exhibit broad substrate scope. nih.gov

While C3 is the most common site for functionalization, methods for targeting other positions have also been developed. The C5 position of the pyridine ring can be alkylated using alkyl N-hydroxyphthalimides under visible light, demonstrating the potential for regioselective functionalization beyond the imidazole ring. nih.gov

Table 2: Examples of Regioselective Functionalization on the Imidazo[1,2-a]pyridine Core nih.gov

PositionFunctional Group IntroducedReaction TypeKey Reagent
C3Trifluoromethyl (-CF₃)Visible-light photoredox catalysisSodium triflinate (CF₃SO₂Na)
C3Perfluoroalkyl (-Rf)Visible-light induced EDA complexPerfluoroalkyl iodide (RfI)
C3DifluoroalkylationVisible-light photochemistryBromodifluoromethylaryl ketones
C5Alkyl (-R)Visible-light photoredox catalysisAlkyl N-hydroxyphthalimides

Post-synthetic modification refers to the chemical transformation of a functional group on an already assembled molecular scaffold. For this compound, the bromine atom at the C6 position serves as a versatile handle for a wide array of modifications.

Palladium-catalyzed cross-coupling reactions are a primary tool for post-synthetic modification at the C6 position. Reactions such as the Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl substituents. nih.gov This strategy was effectively used in the synthesis of pyridine-derived analogues of other complex molecules, where a bromo-pyridine core was coupled with different aryl boronic acids. nih.gov

Another powerful strategy for functionalizing the C6 position is through a bromine-magnesium exchange reaction. uni-muenchen.de This transformation converts the C-Br bond into a more reactive organomagnesium (Grignard-like) species. This intermediate can then be reacted with a diverse range of electrophiles to introduce new functional groups that are not accessible through direct cross-coupling, significantly expanding the chemical space available for derivatization. uni-muenchen.de These post-synthetic strategies are crucial for the late-stage diversification of the this compound scaffold, enabling the fine-tuning of its chemical and physical properties.

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 2,7 Dimethylimidazo 1,2 a Pyridine Analogs

Reaction Mechanisms in Imidazo[1,2-a]pyridine (B132010) Synthesis

The construction of the imidazo[1,2-a]pyridine core is a well-established field with several key synthetic strategies, each proceeding through distinct reaction mechanisms.

One of the most traditional methods is the Tschitschibabin reaction , which involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. The mechanism commences with the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine on the electrophilic carbon of the α-halocarbonyl. This initial step, an N-alkylation, forms a pyridinium (B92312) salt intermediate. Subsequently, the exocyclic amino group acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic intermediate. The final step is a dehydration (aromatization) to yield the stable, aromatic imidazo[1,2-a]pyridine ring system. The reaction is often facilitated by a base to neutralize the hydrogen halide byproduct.

Multicomponent Reactions (MCRs) offer a more convergent and atom-economical approach. A prominent example is the Groebke-Blackburn-Bienaymé (GBB) reaction . This three-component reaction combines a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. The mechanism is initiated by the acid-catalyzed formation of a Schiff base (imine) from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a nucleophilic attack on the protonated imine. This is followed by an intramolecular [4+1] cycloaddition, where the endocyclic nitrogen of the pyridine (B92270) ring attacks the terminal carbon of the isocyanide adduct, leading to the formation of the fused imidazole (B134444) ring after rearrangement.

Another powerful strategy involves the oxidative cyclization of 2-aminopyridines with ketones or alkynes, often catalyzed by transition metals like copper. A proposed mechanism for a one-pot synthesis involves the initial reaction between 2-aminopyridine and an aldehyde, which, in the presence of a cyanide source, can undergo a Strecker-type reaction. This is followed by intramolecular cyclization and oxidation to form the final 3-aminoimidazo[1,2-a]pyridine product.

Electrophilic and Nucleophilic Substitution Reactions on the Core Structure

The imidazo[1,2-a]pyridine ring system is inherently electron-rich, making it particularly susceptible to electrophilic substitution.

Electrophilic Substitution : The C3 position of the imidazole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack. This regioselectivity can be rationalized by examining the stability of the Wheland intermediate (σ-complex) formed upon attack. Attack at C3 allows the positive charge to be delocalized over the nitrogen atoms without disrupting the aromaticity of the pyridine ring, resulting in a more stable intermediate compared to attack at other positions like C2.

Common electrophilic substitution reactions include:

Halogenation : Bromination and chlorination readily occur at the C3 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Formylation : The Vilsmeier-Haack reaction introduces a formyl group at C3.

Alkylation : Friedel-Crafts type reactions and, more recently, aza-Friedel-Crafts reactions, allow for the introduction of alkyl groups at the C3 position. The aza-Friedel-Crafts reaction, for example, can proceed via a three-component reaction of an imidazo[1,2-a]pyridine, an aldehyde, and an amine, catalyzed by a Lewis acid. The proposed mechanism involves the formation of an iminium ion from the aldehyde and amine, which then acts as the electrophile for the C3 position of the imidazo[1,2-a]pyridine.

Table 1: Examples of Electrophilic Substitution at the C3-Position of Imidazo[1,2-a]pyridine Analogs
Reaction TypeImidazo[1,2-a]pyridine SubstrateElectrophile/ReagentsCatalystProductYield (%)Ref
Aza-Friedel-Crafts2-Phenylimidazo[1,2-a]pyridinep-Tolualdehyde, MorpholineY(OTf)₃(2-Phenylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methyl)morpholine92
Aza-Friedel-Crafts2-(4-Bromophenyl)imidazo[1,2-a]pyridinep-Tolualdehyde, MorpholineY(OTf)₃((2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl)(p-tolyl)methyl)morpholine80
ArylomethylationImidazo[1,2-a]pyridineGlyoxylic acid, Phenylboronic acidNone (KOtBu base)3-(Phenylmethyl)imidazo[1,2-a]pyridine75

Nucleophilic Substitution : Nucleophilic aromatic substitution (SNAr) on the unsubstituted imidazo[1,2-a]pyridine core is generally difficult due to the electron-rich nature of the ring system. However, the presence of strongly electron-withdrawing groups, such as a nitro group, can activate the ring for nucleophilic attack. For instance, in 2-cyano-3-nitroimidazo[1,2-a]pyridine, the cyano group at C2 can be displaced by nitrogen and oxygen nucleophiles, while the nitro group at C3 can be displaced by sulfur nucleophiles. The bromine atom at the C6 position of the title compound, being on the pyridine ring, is primarily activated for transformations via catalytic cross-coupling rather than direct SNAr, which would require harsh conditions.

Cross-Coupling and Other Catalytic Transformations

The C6-bromo substituent in 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine is a key functional handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction is one of the most versatile methods for forming C-C bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester). It is widely used to synthesize 6-aryl or 6-heteroaryl imidazo[1,2-a]pyridines. The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, providing access to 6-alkynyl-imidazo[1,2-a]pyridines. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The mechanism involves separate but interconnected catalytic cycles for palladium and copper.

Heck Reaction : The Heck reaction couples the aryl bromide with an alkene to form a 6-vinyl-imidazo[1,2-a]pyridine derivative. The reaction is catalyzed by a palladium complex and requires a base. The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by insertion of the alkene into the Pd-aryl bond, β-hydride elimination to release the product, and regeneration of the catalyst. A study has reported the successful Mizoroki–Heck reaction of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde (B112442) with benzyl (B1604629) acrylate, demonstrating the feasibility of this transformation on the scaffold.

Table 2: Cross-Coupling Reactions of 6-Bromo-Imidazo[1,2-a]pyridine Analogs
Reaction TypeBromo-SubstrateCoupling PartnerCatalyst SystemBaseProductYield (%)Ref
Suzuki-Miyaura6-Bromo-2-phenylimidazo[4,5-b]pyridine4-Nitrophenyl boronic acidPd(PPh₃)₄K₂CO₃2-Phenyl-6-(4-nitrophenyl)imidazo[4,5-b]pyridine91
Mizoroki-Heck6-Bromoimidazo[1,2-a]pyridine-3-carbaldehydeBenzyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃N(E)-Benzyl 3-(6-(3-formylimidazo[1,2-a]pyridin-6-yl)acrylate86
Sonogashira6-Bromo-3-fluoro-2-cyanopyridine**1-Ethyl-4-ethynylbenzenePdCl₂(PPh₃)₂ / CuIEt₃N3-Fluoro-6-(4-ethylphenylethynyl)-2-cyanopyridine94

*Note: Data from a closely related imidazo[4,5-b]pyridine isomer is used for illustration. **Note: Data from a pyridine precursor is used to illustrate the potential of the reaction.

Functional Group Interconversions (e.g., Hydrolysis of Esters)

Once the core structure of this compound is assembled and further functionalized, subsequent reactions can be performed to modify existing functional groups, expanding the chemical diversity of the analogs.

A common transformation is the hydrolysis of ester groups . For instance, an ethyl ester at the C3 position, often introduced via cyclization with ethyl 2-chloroacetoacetate, can be converted into the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then serve as a precursor for other functional groups. For example, it can be converted to an acid hydrazide by reacting with hydrazine (B178648) hydrate. This hydrazide, in turn, can be reacted with ketones to form hydrazones, which can be further cyclized into other heterocyclic systems like thiazolidinones.

Another versatile functional group is the cyano group . A cyanomethyl group can be introduced at the C2 position, and its methylene (B1212753) group can be acylated. Subsequent intramolecular reaction between the amino group and the cyano group can lead to the formation of new fused ring systems, such as pyrrolones or quinolinones.

In a different example involving a related quinoline (B57606) system, a carboxylic acid was converted into an amine via a Curtius rearrangement using diphenylphosphoryl azide (B81097) (DPPA). This demonstrates how a functional group can be transformed to open up new avenues for substitution and derivatization.

These interconversions are crucial for late-stage modification of complex molecules, allowing chemists to fine-tune the properties of the final compounds.

Spectroscopic and Structural Characterization in Research of 6 Bromo 2,7 Dimethylimidazo 1,2 a Pyridine Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.

In the study of imidazo[1,2-a]pyridine (B132010) derivatives, ¹H NMR spectra are used to identify the number and type of hydrogen atoms. nih.govchemmethod.com The chemical shifts (δ) of the protons are indicative of their electronic environment. For instance, aromatic protons on the pyridine (B92270) and imidazole (B134444) rings typically resonate in the downfield region (δ 7.0-9.0 ppm), while protons of the methyl groups appear in the upfield region (δ 2.0-3.0 ppm). For the related compound 6-bromo-2-methylimidazo[1,2-a]pyridine (B1281379), the methyl protons appear as a doublet at δ 2.56 ppm, and the aromatic protons are observed as a singlet at δ 9.03 ppm and multiplets between δ 7.79-8.02 ppm. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. nih.govchemmethod.com Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts in the ¹³C NMR spectrum of imidazo[1,2-a]pyridine derivatives help to confirm the presence of the fused ring system and the positions of substituents. Aromatic carbons typically appear in the δ 115-150 ppm range, while the methyl group carbons are found significantly upfield. rsc.orgrsc.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the precise connectivity between protons and carbons, confirming the substitution pattern on the imidazo[1,2-a]pyridine core. mdpi.com

Table 1: Representative ¹H NMR Data for a 6-Bromo-2-methylimidazo[1,2-a]pyridine Derivative

Proton Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 9.03 s (singlet)
Aromatic-H 8.02 m (multiplet)
Aromatic-H 7.93 s (singlet)
Aromatic-H 7.79 d (doublet)
CH₃ 2.56 d (doublet)

Data is for 6-bromo-2-methylimidazo[1,2-a]pyridine in CD₃OD. chemicalbook.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending) at specific frequencies.

For 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine and its derivatives, the FTIR spectrum provides key information confirming the molecular structure. Characteristic peaks include:

Aromatic C-H Stretching: The presence of the pyridine and imidazole rings is confirmed by absorption bands typically found just above 3000 cm⁻¹. nih.gov

C=N and C=C Stretching: Vibrations associated with the double bonds within the fused aromatic rings appear in the 1600-1450 cm⁻¹ region. nih.govresearchgate.net

C-N Stretching: The stretching of the carbon-nitrogen bonds within the imidazole ring is typically observed around 1370-1200 cm⁻¹. nih.gov

Aliphatic C-H Bending: The methyl groups (CH₃) on the ring would show characteristic bending vibrations in the 1465-1365 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond gives rise to a characteristic absorption in the fingerprint region, typically between 600-500 cm⁻¹.

The analysis of these characteristic absorption bands allows researchers to confirm the successful synthesis of the target imidazo[1,2-a]pyridine scaffold and the presence of its key functional groups. chemmethod.comrsc.org

Table 2: Typical FTIR Absorption Ranges for Imidazo[1,2-a]pyridine Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretching ~3100
C=C (Aromatic) Stretching ~1600 & 1450
C=N (Imidazole) Stretching ~1630
C-N (Imidazole) Stretching ~1370 & 1200
C-H (Pyridine) Bending ~750

Data derived from general characteristics of the imidazo[1,2-a]pyridine class. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. nih.govchemmethod.com

For this compound (C₉H₉BrN₂), the calculated molecular weight is 225.09 g/mol . sigmaaldrich.com In a mass spectrum, this would be observed as a molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2⁺) of nearly equal intensity, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula. rsc.org Analysis of the fragmentation patterns can further elucidate the structure, as the stable imidazo[1,2-a]pyridine core often remains intact while peripheral groups may be lost.

Table 3: Predicted Mass Spectrometry Data for a Related Isomer

Adduct m/z (mass-to-charge ratio)
[M+H]⁺ 225.00218
[M+Na]⁺ 246.98412
[M+K]⁺ 262.95806

Predicted data for the isomer 6-bromo-2,8-dimethylimidazo[1,2-a]pyridine (B1375740) illustrates expected values. uni.lu

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique is used when a suitable single crystal of the compound can be grown.

The analysis of diffraction patterns produced when X-rays pass through the crystal allows for the calculation of precise bond lengths, bond angles, and torsion angles. For imidazo[1,2-a]pyridine derivatives, crystallographic studies confirm the planarity of the fused ring system. nih.gov The data also reveals how molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as π-π stacking. researchgate.net

For example, the crystal structure of the related compound 6-Bromo-2-methylimidazo[1,2-a]pyridine was determined to be in the P 1 21/c 1 space group with specific unit cell dimensions. nih.gov Such data is crucial for understanding the solid-state properties of these materials and for computational modeling studies. nih.gov

Table 4: Crystallographic Data for 6-Bromo-2-methylimidazo[1,2-a]pyridine

Parameter Value
Crystal System Monoclinic
Space Group P 1 21/c 1
a (Å) 3.9883
b (Å) 17.853
c (Å) 11.2011
α (°) 90.00
β (°) 91.622
γ (°) 90.00

Data from the Crystallography Open Database for a closely related derivative. nih.gov

Structure Activity Relationship Sar Studies for Biological Potency of 6 Bromo 2,7 Dimethylimidazo 1,2 a Pyridine Derivatives

Methodologies for SAR Investigations

The exploration of structure-activity relationships for imidazo[1,2-a]pyridine (B132010) derivatives involves a combination of synthetic chemistry, biological screening, and computational analysis. A primary methodology is the systematic synthesis of analog libraries where specific positions on the 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine core are modified. Researchers often employ multicomponent coupling reactions to efficiently generate a diverse range of derivatives for screening. nih.gov

Once synthesized, these compounds undergo a battery of in vitro biological assays to determine their efficacy against specific targets. For instance, in anticancer research, this includes cytotoxicity and anti-proliferative assays against various cancer cell lines, such as colon cancer (HT-29, Caco-2) and breast cancer (HCC1937). nih.govwaocp.org Further mechanistic studies, like flow cytometric analysis and Western blots, help to elucidate how these structural modifications affect cellular pathways, such as apoptosis and cell cycle progression. waocp.orgnih.gov

Computational techniques are integral to modern SAR investigations. Molecular docking is used to predict the binding modes of the derivatives within the active site of a biological target, such as a protein kinase. nih.govtandfonline.com This provides insights into key interactions, like hydrogen bonding, that contribute to potency. openpharmaceuticalsciencesjournal.com Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) modeling is another powerful tool that correlates the 3D structural features of the molecules with their biological activities. nih.gov

Impact of Substitution Patterns on Biological Efficacy

The biological activity of the imidazo[1,2-a]pyridine scaffold is highly sensitive to the nature and position of its substituents. For the this compound core, modifications at other positions, such as C3 and C8, as well as alterations to the existing methyl groups, can dramatically influence potency and selectivity.

Substitutions at the C2 and C7 positions: The methyl groups at the C2 and C7 positions in the parent compound are important anchoring points. SAR studies on related imidazo[1,2-a]pyridines indicate that the size and nature of the group at the C2 position can significantly affect activity. For example, in a series of PI3Kα inhibitors, modifications at this position were a key part of the optimization strategy.

Substitutions at the C3 position: The C3 position is a common site for modification. Introducing different functional groups here can modulate the compound's electronic and steric properties, leading to varied biological responses. For instance, the introduction of carboxamide groups at C3 has been explored for developing antimycobacterial agents. openpharmaceuticalsciencesjournal.com

Substitutions at the C6 position: The bromine at the C6 position is a critical feature. Replacing it or introducing other substituents can have a profound impact. Studies on 6-substituted imidazo[1,2-a]pyridines have shown that this position is pivotal for anticancer activity. nih.govnih.gov For example, introducing a 4-aminoquinazoline moiety at the 6-position has led to potent PI3Kα inhibitors. nih.gov

Substitutions at the C8 position: The C8 position also offers a site for modification to fine-tune the biological activity. In the development of PI3Kα inhibitors, systematic SAR studies have explored substitutions at the 2, 6, and 8-positions to optimize potency.

The following table summarizes the general impact of substitution patterns on the biological activity of the imidazo[1,2-a]pyridine core based on findings from related derivatives.

Position of SubstitutionType of SubstituentGeneral Impact on Biological ActivityReference
C2Varies (e.g., alkyl, aryl)Modulates potency and selectivity.
C3Varies (e.g., carboxamide, aryl)Significant for tuning electronic and steric properties. openpharmaceuticalsciencesjournal.com
C6Varies (e.g., quinazoline)Critical for anticancer activity; replacement of bromine alters potency. nih.govnih.gov
C8VariesUsed for fine-tuning activity and selectivity.

Correlating Bromine Moiety Position with Biological Activity

The position of the bromine atom on the imidazo[1,2-a]pyridine ring is a key determinant of biological activity. While the subject compound features a bromine at the C6 position, studies on other bromo-substituted isomers provide valuable insights into the locational importance of this halogen.

Research on imidazo[4,5-b]pyridines, an isomeric form of imidazopyridine, has demonstrated that the substitution of the pyridine (B92270) nucleus with a bromine atom markedly increases antiproliferative activity against cancer cells. mdpi.com This suggests that the presence of bromine on the pyridine part of the fused ring system is beneficial for this type of biological action. Specifically, bromo-substituted derivatives showed potent, sub-micromolar inhibitory activity against colon carcinoma. mdpi.com

In the context of imidazo[1,2-a]pyridines, halogen substitution at the 6-position has been associated with higher binding affinity towards β-amyloid plaques, which are implicated in Alzheimer's disease. acs.org Conversely, electrophilic substitution reactions, such as iodination, tend to occur readily at the C3-position, highlighting the different chemical reactivity across the scaffold. acs.org Studies on phytotoxicity also indicate that a bromine at the ortho-position of a connected phenyl ring is essential for activity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational methodology used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For imidazo[1,2-a]pyridine derivatives, various QSAR approaches have been employed to guide the design of more potent molecules.

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.govmdpi.com These models build a 3D grid around aligned molecules and calculate steric and electrostatic fields (in CoMFA), as well as hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA). nih.govnih.gov For a series of imidazopyridine analogs acting as Akt1 inhibitors, robust CoMFA and CoMSIA models were developed with high correlation coefficients (R²) of 0.992 and 0.991, respectively, indicating their strong predictive power. nih.gov The contour maps generated from these models provide a visual guide, indicating regions where bulky groups or specific electrostatic properties would be favorable or unfavorable for activity. nih.gov

Atom-based 3D-QSAR: This approach is particularly useful for congeneric series of ligands. openpharmaceuticalsciencesjournal.com For imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogs, an atom-based 3D-QSAR model was successfully developed based on a five-featured pharmacophore hypothesis (HHPRR: one positive, two hydrophobic, and two aromatic rings). openpharmaceuticalsciencesjournal.com This model yielded a high correlation coefficient (R² = 0.9181) for the training set and good predictive power for the test set. openpharmaceuticalsciencesjournal.com

Hologram QSAR (HQSAR): This 2D-QSAR method does not require molecular alignment and is based on molecular holograms, which are 2D fingerprints encoding structural information. HQSAR models have been successfully applied to imidazo[4,5-b]pyridine derivatives, demonstrating high predictive ability. mdpi.comnih.gov

These QSAR studies consistently show that factors like charge transfer within the molecule and the hydrophobic properties of substituents are key controlling factors for the biological activity of imidazo[1,2-a]pyridine derivatives. nih.gov The models serve as powerful predictive tools to forecast the activity of newly designed compounds and prioritize their synthesis. nih.govnih.gov

Pharmacological and Biological Activity Investigations of 6 Bromo 2,7 Dimethylimidazo 1,2 a Pyridine Derivatives

Antimicrobial Spectrum of Activity

The imidazo[1,2-a]pyridine (B132010) nucleus is a versatile scaffold known to impart a wide range of biological activities, including antimicrobial properties. nih.govnih.gov The introduction of bromo and dimethyl substitutions at the 6, 2, and 7 positions has been a key strategy in the development of derivatives with enhanced potency against various microbial pathogens.

Derivatives of 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov In vitro studies have confirmed the efficacy of these compounds against several clinically relevant bacterial strains.

Research into a series of substituted imidazopyridines revealed that these compounds exhibited activity against Klebsiella pneumoniae and Bacillus subtilis. nih.govmdpi.com Specifically, certain this compound-3-carboxamide derivatives showed significant antimicrobial action. For instance, one of the most reactive compounds in a tested series, SM-IMP-02, displayed a minimum inhibitory concentration (MIC) of 4.8 µg/mL against both Klebsiella pneumoniae ATCC 4352 and Bacillus subtilis ATCC 6051. nih.govsemanticscholar.org Another hydrazide derivative, DA-05, also recorded a strong MIC of 4.8 µg/mL against both strains. nih.govsemanticscholar.org Studies have suggested that the presence of a bromo substitution on the imidazopyridine ring is crucial for antibacterial action, with dibromo-substituted compounds often acting as better antimicrobial agents. nih.govnih.gov

Further investigations into related bromo-imidazo[4,5-b]pyridine derivatives showed antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Klebsiella pneumoniae. researchgate.net Similarly, other research on 6-bromoindole (B116670) derivatives identified compounds with intrinsic antimicrobial activity towards Staphylococcus aureus and enhanced antibacterial activity against Escherichia coli. nih.gov

Bacterial StrainCompound Series/DerivativeObserved Activity (MIC)Reference
Klebsiella pneumoniae ATCC 4352SM-IMP-02 (a 6,8-dibromo-2,7-dimethylimidazo[1,2-a]pyridine derivative)4.8 µg/mL nih.govsemanticscholar.org
Klebsiella pneumoniae ATCC 4352DA-05 (a hydrazide derivative)4.8 µg/mL nih.govsemanticscholar.org
Bacillus subtilis ATCC 6051SM-IMP-02 (a 6,8-dibromo-2,7-dimethylimidazo[1,2-a]pyridine derivative)4.8 µg/mL nih.govsemanticscholar.org
Bacillus subtilis ATCC 6051DA-05 (a hydrazide derivative)4.8 µg/mL nih.govsemanticscholar.org
Staphylococcus aureus6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivativesScreened at 100 and 200 µg/disc researchgate.net
Escherichia coli6-bromoindole derivativesEnhanced antibacterial activity observed nih.gov

The therapeutic potential of these compounds extends to antifungal activity. A study involving 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives included screening for antifungal activity against Aspergillus niger and Pencillium chrysogenium. researchgate.net Additionally, research on related 6-bromoindole derivatives noted that some analogues possessed moderate to excellent antifungal properties. nih.gov This suggests that the bromo-substituted heterocyclic scaffold is a promising foundation for the development of broad-spectrum antifungal agents.

Antituberculosis Research

One of the most significant areas of investigation for this compound derivatives has been their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). nih.gov These compounds have shown efficacy against both drug-sensitive and drug-resistant strains, making them promising candidates for new anti-TB drug development. nih.govnih.gov

A substantial body of research has confirmed the effectiveness of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides against various M. tuberculosis strains. nih.gov A series of substituted this compound-3-carboxamides demonstrated moderate to good antituberculosis activity. researchgate.netscirp.orgscirp.org Among the tested compounds, derivatives labeled 5b, 5d, and 5e were identified as the most active, with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL against the H37Rv strain of M. tuberculosis. researchgate.netscirp.orgscirp.org

Further studies on novel imidazo[1,2-a]pyridine derivatives reported even more potent anti-TB activity, with MICs against the H37Rv strain ranging from 1.6 to 6.25 μg/mL. nih.gov The potency of this chemical class is particularly noteworthy against resistant forms of TB. Research has shown that 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have excellent selective potency against multi-drug resistant (MDR) and extensively drug-resistant (XDR) TB strains. nih.gov In one study, seven agents from this class had MIC90 values of ≤1 μM against various tuberculosis strains, including MDR and XDR strains. nih.govnih.gov The outstanding potency against these resistant strains suggests that these compounds may inhibit a novel target within the mycobacterium. nih.govnih.gov Some analogues have demonstrated nanomolar potency, surpassing that of clinical candidates like PA-824 against certain MDR and XDR strains by nearly tenfold. nih.gov

M. tuberculosis StrainCompound Series/DerivativeObserved Activity (MIC)Reference
H37RvCompounds 5b, 5d, 5e (this compound-3-carboxamides)12.5 μg/mL researchgate.netscirp.org
H37RvNovel imidazo[1,2-a]pyridine derivatives (6b, 6c, 6e, 6f, 6h, 6i, 6j, 6n, 6o)1.6 to 6.25 μg/mL nih.gov
H37Rv (replicating)2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMIC90: 0.4–1.9 μM nih.gov
MDR strains2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMIC90: 0.07–2.2 μM nih.gov
XDR strains2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMIC90: 0.07–0.14 μM nih.gov
H37RvCompound 18 (an imidazo[1,2-a]pyridine-3-carboxamide)≤0.006 μM nih.gov

The evaluation of antitubercular activity is conducted through various in vitro mycobacterial growth inhibition assays designed to determine the MIC of a compound. frontiersin.org For the this compound derivatives, a common method used is the Microplate Alamar Blue Assay (MABA). nih.gov This colorimetric assay provides a quantitative measure of mycobacterial viability and is used for preliminary in vitro screening against the H37Rv strain. nih.gov

Other studies have employed alternative MIC assays that measure the concentration required to prevent over 99% of bacterial growth after a set incubation period. nih.gov These assays have been used to test compounds against replicating, non-replicating, and drug-resistant Mtb strains. nih.gov The consistent and potent results from these mycobacterial growth inhibition studies underscore the potential of this class of compounds as effective anti-TB agents. nih.govresearchgate.net

Other Therapeutic Areas of Investigation

While the primary focus of research on this compound derivatives has been on their anti-infective properties, the broader imidazo[1,2-a]pyridine scaffold is known for a diverse range of biological activities. nih.gov Compounds containing this heterocyclic ring system have been investigated for anticancer and antiviral activities, among other therapeutic applications. nih.govnih.gov However, based on the currently available scientific literature, investigations specifically targeting the 6-bromo-2,7-dimethyl substituted derivatives have been predominantly concentrated on their potent antibacterial and, most notably, their promising antituberculosis effects.

Antimalarial Activity Studies

The urgent need for new antimalarial drugs, driven by the emergence of parasite resistance to existing therapies like artemisinin-based combinations, has spurred research into novel chemical scaffolds. nih.govnih.gov The 1-Deoxy-d-xylulose-5-phosphate reductoisomerase (DXR) enzyme, present in parasites like Plasmodium falciparum but not in humans, is a key target for new antimalarial agents. nih.gov

While research on the specific this compound derivative is limited in this context, studies on the broader class of imidazo[1,2-a]pyridine and other pyridine (B92270) derivatives have shown potential. For instance, novel imidazo[1,2-a]pyridine derivatives designed as analogues of the known antimalarial drug mefloquine (B1676156) demonstrated modest activity against the W-2 and D-6 clones of Plasmodium falciparum. nih.gov Other research on pyridine derivatives has identified compounds with significant in vivo inhibition of Plasmodium berghei multiplication and potent in vitro activity against chloroquine-resistant P. falciparum strains, with some compounds showing IC50 values as low as 0.0402 µM. nih.govresearchgate.net These findings suggest that the pyridine core, a key component of the imidazo[1,2-a]pyridine scaffold, is a viable starting point for the development of new antimalarial agents. nih.govresearchgate.net

Compound ClassParasite StrainActivity MetricObserved ActivityReference
Imidazo[1,2-a]pyridine derivatives (Mefloquine analogues)P. falciparum (W-2 and D-6 clones)In vitro activityModest nih.gov
Pyridine derivative (Compound 2g)P. falciparum (RKL9, CQ-resistant)IC500.0402 µM nih.govresearchgate.net
Pyridine-containing fosmidomycin (B1218577) derivativesP. falciparum (Dd2, multidrug-resistant)EC50As low as 170 nM nih.gov

Antitumor/Anticancer Activity

The imidazo[1,2-a]pyridine framework is a key component of numerous compounds investigated for their anticancer properties. These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of crucial cellular signaling pathways. nih.govresearchgate.net

Further research has explored other imidazo[1,2-a]pyridine-based compounds. Novel hybrids linking the scaffold to oxadiazole were synthesized and evaluated against lung (A549) and prostate (PC-3, DU-145) cancer cell lines. nih.gov One derivative, 6d , showed the highest potency against A549 cells, with an IC50 value of 2.8 µM, and was found to induce apoptosis. nih.gov Additionally, a study on three new imidazo[1,2-a]pyridines (IP-5, IP-6, and IP-7) tested against the HCC1937 breast cancer cell line found significant cytotoxic effects. nih.govnih.gov IP-5 and IP-6, in particular, displayed strong impacts with IC50 values of 45 µM and 47.7 µM, respectively. nih.govnih.gov The mechanism of action for IP-5 was linked to the induction of cell cycle arrest, noted by increased levels of p53 and p21, and the triggering of an extrinsic apoptosis pathway. nih.govresearchgate.net

Compound/DerivativeCancer Cell LineTarget/MechanismIC50 ValueReference
13k (6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative)Various (e.g., HCC827)PI3Kα inhibitor0.09 µM to 0.43 µM (cell lines); 1.94 nM (PI3Kα) nih.gov
6d (imidazo[1,2-a]pyridine-oxadiazole hybrid)A549 (Lung)Apoptosis induction2.8 ± 0.02 μM nih.gov
IP-5 (imidazo[1,2-a]pyridine derivative)HCC1937 (Breast)Cell cycle arrest (p53, p21), Apoptosis45 µM nih.govnih.gov
IP-6 (imidazo[1,2-a]pyridine derivative)HCC1937 (Breast)Cytotoxicity47.7 µM nih.govnih.gov
IP-7 (imidazo[1,2-a]pyridine derivative)HCC1937 (Breast)Cytotoxicity79.6 µM nih.govnih.gov

Antiviral Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as possessing a broad spectrum of antiviral activities, showing promise against various viruses, including human cytomegalovirus (CMV), varicella-zoster virus (VZV), and human immunodeficiency virus (HIV). nih.govthieme-connect.combenthamscience.com

Research into imidazo[1,2-a]pyridines with a thioether side chain at the 3-position has yielded compounds with significant potency. nih.gov Notably, derivatives were found to be highly active against human cytomegalovirus, with some achieving a therapeutic index greater than 150. nih.gov These compounds also demonstrated pronounced activity against varicella-zoster virus. nih.gov

Structural modifications, particularly the introduction of bromine atoms, have been explored to optimize antiviral effects. The synthesis of dibromoimidazo[1,2-a]pyridines bearing a thioether side chain led to the identification of compounds with activity against HIV-1 and HIV-2. thieme-connect.comnih.gov Specifically, 6,8-dibromo-5-methyl-3-benzylthiomethylimidazo[1,2-α]pyridine showed activity against HIV-1 and HIV-2, although it was not active against CMV or VZV. thieme-connect.com Structure-activity relationship (SAR) studies identified hydrophobicity as a key factor for the anti-HIV activity of these dibrominated derivatives. nih.gov

Compound/DerivativeVirusActivity MetricObserved ActivityReference
Compound 4 (imidazo[1,2-a]pyridine derivative)Human Cytomegalovirus (CMV)Therapeutic Index>150 nih.gov
Compound 15 (imidazo[1,2-a]pyridine derivative)Human Cytomegalovirus (CMV)Therapeutic Index>150 nih.gov
Compound 21 (imidazo[1,2-a]pyridine derivative)Human Cytomegalovirus (CMV)Therapeutic Index>150 nih.gov
Imidazo[1,2-a]pyridine derivativesVaricella-Zoster Virus (VZV)In vitro activityPronounced activity nih.gov
6,8-dibromo-5-methyl-3-benzylthiomethylimidazo[1,2-α]pyridineHIV-1 and HIV-2In vitro activityWeak activity thieme-connect.com

Molecular Mechanisms of Action and Target Identification Research

Elucidation of Molecular Pathways and Cellular Targets

The primary molecular pathway affected by the imidazo[1,2-a]pyridine (B132010) class of compounds, including 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine, is the electron transport chain of Mycobacterium tuberculosis. This pathway is crucial for the generation of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. The specific cellular target identified for this class of inhibitors is the ubiquinol-cytochrome c reductase, also known as the bc1 complex.

Enzyme Inhibition Studies (e.g., QcrB Inhibition)

The inhibition of the QcrB enzyme is the central mechanism of action for this compound and its related compounds. By binding to the QcrB subunit of the bc1 complex, these inhibitors disrupt the electron flow within the respiratory chain. This disruption effectively halts ATP synthesis, leading to a bacteriostatic effect on the mycobacteria.

A study dedicated to the synthesis and evaluation of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives, which includes 6-bromo substituted analogs, provided specific data on their antitubercular activity. While direct IC50 values for QcrB inhibition for the specific title compound were not detailed, the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis (H37Rv strain) was determined for a series of related compounds. These findings underscore the potent activity of this chemical class.

Below is an interactive data table summarizing the antituberculosis activity of selected this compound-3-carboxamide derivatives.

CompoundSubstituent (R)MIC (μg/mL) against M. tuberculosis H37Rv
5b4-fluorophenyl12.5
5d2,4-difluorophenyl12.5
5e3-chloro-4-fluorophenyl12.5

Interaction with Biomolecules and Receptor Binding

While the specific binding interactions of this compound with the QcrB subunit have not been detailed at the atomic level in the available literature, the structure-activity relationship (SAR) of the broader imidazo[1,2-a]pyridine series provides some insights. The potency of these compounds is influenced by the nature of the substituents on the imidazo[1,2-a]pyridine core.

Computational Chemistry and Theoretical Modeling of 6 Bromo 2,7 Dimethylimidazo 1,2 a Pyridine

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for predicting the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme. For imidazo[1,2-a]pyridine (B132010) derivatives, molecular docking studies have been instrumental in identifying potential therapeutic targets and elucidating the structural basis of their activity.

While specific docking studies for 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine are not extensively documented in publicly available literature, research on analogous imidazo[1,2-a]pyridine scaffolds demonstrates their potential to bind to various biological targets. For instance, derivatives of this family have been docked into the active sites of enzymes implicated in cancer and infectious diseases. nih.govresearchgate.net These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For this compound, the nitrogen atoms in the imidazopyridine core could act as hydrogen bond acceptors, while the bromo and methyl groups could engage in hydrophobic and van der Waals interactions within a target's binding pocket.

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-target complex over time. MD simulations provide a more realistic representation of the biological environment, accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. These simulations can confirm the stability of the binding pose predicted by docking and provide insights into the conformational changes that may occur upon ligand binding. nih.govmdpi.com For a complex involving this compound, MD simulations could reveal the stability of its interactions and calculate binding free energies, offering a more accurate prediction of its binding affinity.

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict various molecular properties, including geometries, reaction energies, and electronic properties, with a good balance of accuracy and computational cost.

DFT calculations have been performed on closely related compounds, such as 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, to understand its electronic characteristics. nih.govresearchgate.net These studies, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide optimized molecular geometries that are in good agreement with experimental data from crystal structures.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. nih.gov A small energy gap suggests high reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In a DFT study of the related compound 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO was found to be distributed over the entire molecule, indicating the delocalization of π-electrons, while the LUMO was similarly delocalized. researchgate.net The calculated HOMO-LUMO gap for this analogue was found to be 4.343 eV. researchgate.netresearchgate.net This relatively large gap suggests good stability for this class of compounds.

Table 1: Frontier Molecular Orbital Energies for a 6-Bromo-imidazo[1,2-a]pyridine Analog
ParameterEnergy (eV)
EHOMO-6.384
ELUMO-2.041
ΔE (HOMO-LUMO Gap)4.343

Data derived from a study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. Key descriptors include chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of the resistance to a change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S) is the reciprocal of hardness (S = 1 / 2η) and indicates the molecule's polarizability.

Electronegativity (χ) describes the ability of a molecule to attract electrons and is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Potential (μ) is the negative of electronegativity (μ = -χ).

Electrophilicity Index (ω) measures the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / 2η.

These descriptors, calculated for analogues like 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, help in understanding the reactive nature of the imidazo[1,2-a]pyridine scaffold. researchgate.net

Table 2: Global Reactivity Descriptors for a 6-Bromo-imidazo[1,2-a]pyridine Analog
DescriptorCalculated Value (eV)
Chemical Hardness (η)2.1715
Chemical Softness (S)0.230
Electronegativity (χ)4.2125
Chemical Potential (μ)-4.2125
Electrophilicity Index (ω)4.090

Values calculated based on HOMO/LUMO energies from a study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green regions represent neutral potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the imidazo[1,2-a]pyridine ring system, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. The bromine atom, due to its electronegativity, would also influence the electrostatic potential distribution. Such maps are crucial for understanding and predicting non-covalent interactions, which are fundamental to ligand-receptor binding.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly reduces the time and cost associated with drug discovery by prioritizing compounds for experimental testing.

The this compound scaffold can serve as a core structure for the design of virtual libraries. By systematically modifying the substituents at various positions of the imidazo[1,2-a]pyridine ring, a diverse library of virtual compounds can be generated. These libraries can then be screened against specific biological targets using molecular docking and other computational methods.

For example, a collaborative virtual screening project focused on imidazo[1,2-a]pyridine derivatives for visceral leishmaniasis successfully expanded the chemical space around an initial hit compound. scispace.com This effort demonstrated that in silico probing of compound libraries could rapidly generate structure-activity relationship (SAR) data and lead to the identification of more potent and selective compounds. scispace.com The substitution pattern, including at the 6- and 7-positions, was found to be critical for the observed biological activity. This highlights the potential of using this compound as a starting point for designing focused libraries for various therapeutic applications.

Emerging Research Directions and Future Prospects for 6 Bromo 2,7 Dimethylimidazo 1,2 a Pyridine

Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency

The core structure of 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine offers a versatile platform for the design and synthesis of novel analogs with tailored biological activities. The strategic placement of the bromo and methyl groups influences the molecule's electronic properties and steric profile, providing a foundation for further chemical modifications to enhance potency and target specificity.

Research into related imidazo[1,2-a]pyridine (B132010) derivatives has demonstrated that modifications at various positions on the bicyclic ring system can lead to significant improvements in biological activity. For instance, studies on a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have highlighted the importance of substituents at the 3-position for antibacterial activity. nih.gov Furthermore, the presence of a bromine atom at the 6-position in other imidazo[1,2-a]pyridine-3-carboxamides has been noted to influence their antibacterial efficacy, suggesting that the 6-bromo substituent in the title compound is a key feature for therapeutic potential. nih.gov

The synthesis of such analogs typically begins with the construction of the core this compound scaffold. A common synthetic route involves the reaction of a substituted 2-aminopyridine (B139424) with an α-haloketone. cbijournal.com A patented method for the synthesis of the related 6-bromoimidazo[1,2-a]pyridine (B40293) involves the reaction of 2-amino-5-bromopyridine (B118841) with a chloroacetaldehyde (B151913) solution. google.com By analogy, this compound can be synthesized from 5-bromo-4-methyl-2-aminopyridine and a suitable α-haloketone.

Future research will likely focus on combinatorial chemistry approaches to generate libraries of derivatives with diverse functional groups at key positions. Structure-activity relationship (SAR) studies will be crucial in identifying the substitutions that lead to enhanced potency and selectivity for specific biological targets.

Table 1: Key Positions for Analog Design of this compound

PositionPotential ModificationsRationale for Modification
C-3Introduction of carboxamide, amine, or other functional groupsStudies on related compounds show significant impact on biological activity. nih.gov
C-5, C-8Substitution with various electron-donating or -withdrawing groupsTo modulate the electronic properties of the pyridine (B92270) ring and influence binding affinity.
N-1Alkylation or arylationTo explore the impact on physicochemical properties and target interactions.

Exploration of Novel Therapeutic Applications Beyond Current Scope

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govmdpi.comwaocp.org This broad activity profile suggests that this compound and its analogs could be explored for a variety of novel therapeutic applications.

Initial investigations into related compounds have shown promise in specific areas. For example, derivatives of 2,7-dimethylimidazo[1,2-a]pyridine (B1295337) have been evaluated for their antibacterial activity against Klebsiella pneumoniae. nih.gov The presence of a bromine atom on the imidazo[1,2-a]pyridine ring has been associated with antibacterial efficacy in some series of compounds. nih.gov

Given the anticancer properties observed in many imidazo[1,2-a]pyridine derivatives, it is plausible that this compound could serve as a scaffold for the development of new anticancer agents. waocp.orgresearchgate.netpensoft.net The bromine atom can act as a handle for further synthetic transformations, such as cross-coupling reactions, to introduce moieties known to interact with cancer-related targets.

Future research should involve screening this compound and its newly synthesized analogs against a wide range of biological targets to uncover novel therapeutic potentials. This could include targets in neurodegenerative diseases, metabolic disorders, and neglected tropical diseases, where new chemical entities are urgently needed.

Integration of Advanced Synthetic and Computational Methodologies

The development of novel analogs and the exploration of their therapeutic potential can be significantly accelerated by integrating advanced synthetic and computational methodologies. Modern synthetic techniques, such as microwave-assisted synthesis and flow chemistry, can streamline the production of imidazo[1,2-a]pyridine derivatives, allowing for the rapid generation of compound libraries for screening. cbijournal.com

Computational chemistry plays a vital role in the rational design of new molecules. nih.gov Molecular modeling techniques, such as docking studies and molecular dynamics simulations, can be used to predict the binding affinity of this compound analogs to specific protein targets. These in silico methods can help prioritize the synthesis of compounds with the highest probability of being active, thereby saving time and resources.

For example, computational studies on substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives have been used to understand their structural properties and potential interactions with biological targets. nih.gov Similar computational approaches can be applied to this compound to guide the design of analogs with enhanced potency and selectivity. The computed properties of the closely related 3-Amino-6-bromo-2,7-dimethylimidazo[1,2-a]pyridine, available in public databases, can serve as a starting point for these computational investigations.

Potential Applications in Material Science Research

Beyond its therapeutic potential, the imidazo[1,2-a]pyridine scaffold possesses intriguing photophysical properties that make it a candidate for applications in material science. rsc.org Many imidazo[1,2-a]pyridine derivatives are known to be fluorescent, and their emission properties can be tuned by altering the substitution pattern on the heterocyclic core. This makes them attractive for the development of organic light-emitting diodes (OLEDs) and fluorescent sensors.

While specific research on the material science applications of this compound is limited, the inherent fluorescence of the parent scaffold suggests that this compound could also exhibit interesting photophysical properties. The presence of the heavy bromine atom could potentially lead to phosphorescence, which is a desirable property for high-efficiency OLEDs.

Another area of potential application is in the construction of metal-organic frameworks (MOFs). The nitrogen atoms in the imidazo[1,2-a]pyridine ring can act as coordination sites for metal ions, making it a suitable building block for the self-assembly of porous crystalline materials. MOFs have a wide range of applications, including gas storage, catalysis, and sensing.

Future research in this area should focus on characterizing the photophysical properties of this compound and its derivatives. Furthermore, investigations into its ability to form coordination complexes with various metal ions could pave the way for the development of novel MOFs with unique structures and functionalities.

Q & A

Q. How to interpret conflicting bioactivity data across studies?

  • Answer : Variability often stems from assay conditions (e.g., cell lines, incubation times) or purity. Meta-analyses should normalize data to controls and validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) . Contradictions in anticancer activity may reflect differential expression of target kinases in tested models .

Tables for Key Data

Comparative Bioactivity of Imidazo[1,2-a]pyridine Derivatives

CompoundAnticancer Activity (IC₅₀, μM)Antimicrobial Activity (MIC, μg/mL)Target Mechanism
6-Bromo-2,7-dimethyl0.2 (DYRK1A)12.5 (S. aureus)Kinase inhibition
5-Bromo-6-methyl1.825.0DNA intercalation
6-Chloro-2-phenyl5.4>50Enzyme oxidation

Optimized Reaction Conditions for Substitution

Reaction TypeReagents/CatalystSolventYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Toluene85
SNArCuI, DIPEADMF78
Buchwald-HartwigPd₂(dba)₃, XantphosTHF91

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.